![molecular formula C16H12O2S B183847 2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]- CAS No. 88369-09-9](/img/structure/B183847.png)
2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-, also known as umbelliferone-4-carboxylic acid phenylmethylthiohydrazone (UCPH), is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of umbelliferone, a natural product found in many plants, and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of UCPH is not fully understood, but it is believed to act through the chelation of metal ions and the modulation of cellular iron transport. The compound has also been shown to have antioxidant properties and may protect against oxidative stress.
Biochemische Und Physiologische Effekte
UCPH has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of iron metabolism. The compound has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using UCPH in lab experiments is its availability and ease of synthesis. The compound is also relatively stable and can be stored for long periods of time. However, one limitation is that UCPH may have off-target effects, and its use may need to be carefully controlled to ensure accurate results.
Zukünftige Richtungen
There are many potential future directions for research on UCPH. One area of interest is the development of UCPH-based fluorescent probes for the detection of metal ions in living cells. Another area of research is the investigation of UCPH as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the use of UCPH in the study of iron metabolism and transport may lead to new insights into the role of iron in cellular processes.
Synthesemethoden
UCPH can be synthesized through a multi-step process involving the reaction of 2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-e with phenylmethylthiohydrazine and subsequent oxidation and esterification steps. The synthesis of UCPH has been well-documented in the scientific literature, and the compound is readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
UCPH has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a tool for studying the transport of iron in cells. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and as a diagnostic tool for detecting oxidative stress.
Eigenschaften
CAS-Nummer |
88369-09-9 |
|---|---|
Produktname |
2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]- |
Molekularformel |
C16H12O2S |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
4-benzylsulfanylchromen-2-one |
InChI |
InChI=1S/C16H12O2S/c17-16-10-15(13-8-4-5-9-14(13)18-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2 |
InChI-Schlüssel |
DLNRLPJPCQECDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC(=O)OC3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CC(=O)OC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



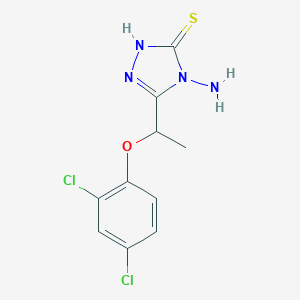
![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)
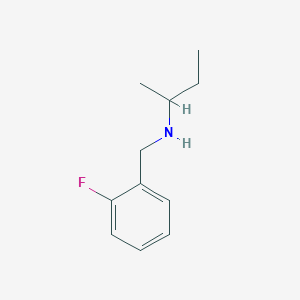
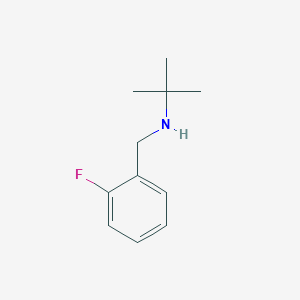
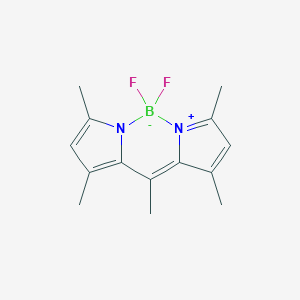
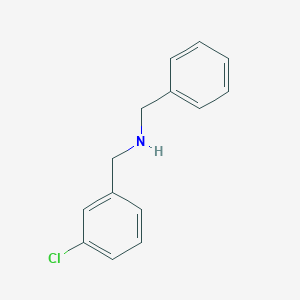
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

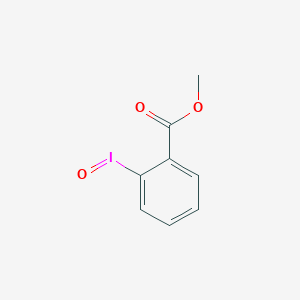
![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
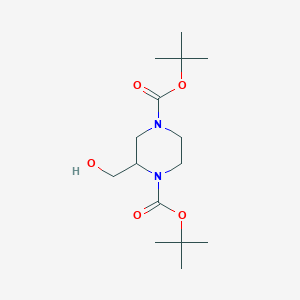
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)